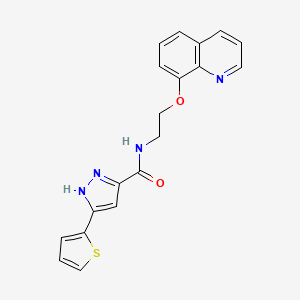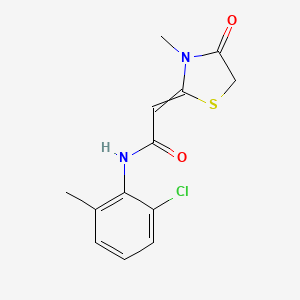![molecular formula C14H18N4O2 B14099478 2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one](/img/structure/B14099478.png)
2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one is a complex organic compound that features a pyrimidine ring and a cyclohexenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one typically involves the condensation of 4,6-dimethylpyrimidine-2-carbohydrazide with 3-hydroxy-5-methylcyclohex-2-en-1-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action for 2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but molecular docking studies have shown promising interactions with various drug targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
- 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-pyrazol-3-ol
Uniqueness
2-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-3-hydroxy-5-methylcyclohex-2-en-1-one is unique due to its specific combination of a pyrimidine ring and a cyclohexenone structure. This unique structure imparts distinct chemical and biological properties that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C14H18N4O2 |
|---|---|
Poids moléculaire |
274.32 g/mol |
Nom IUPAC |
2-[(E)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-3-hydroxy-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H18N4O2/c1-8-4-12(19)11(13(20)5-8)7-15-18-14-16-9(2)6-10(3)17-14/h6-8,19H,4-5H2,1-3H3,(H,16,17,18)/b15-7+ |
Clé InChI |
RQISQZHAMKABAR-VIZOYTHASA-N |
SMILES isomérique |
CC1CC(=C(C(=O)C1)/C=N/NC2=NC(=CC(=N2)C)C)O |
SMILES canonique |
CC1CC(=C(C(=O)C1)C=NNC2=NC(=CC(=N2)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B14099395.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14099404.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14099410.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099427.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14099436.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14099441.png)

![6-Methoxy-1-(3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099458.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14099472.png)
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14099473.png)
![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B14099484.png)
![Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14099485.png)
![N'-[(E)-anthracen-9-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B14099489.png)
